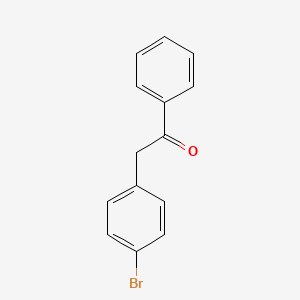

2-(4-Bromophenyl)Acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTAKAWFMITEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541364 | |

| Record name | 2-(4-Bromophenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22421-88-1 | |

| Record name | 2-(4-Bromophenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Bromophenyl)acetophenone synthesis via Friedel-Crafts acylation

An In-Depth Technical Guide to the Synthesis of 4-Bromoacetophenone via Friedel-Crafts Acylation

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3][4] The resulting aryl ketones are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

This guide provides a comprehensive overview of the synthesis of 4-bromoacetophenone, a key building block in medicinal chemistry, through the Friedel-Crafts acylation of bromobenzene. The bromo-substituent on the aromatic ring acts as a deactivating group but directs the incoming acyl group primarily to the para position due to steric hindrance and resonance effects.[5][6] This regioselectivity makes the Friedel-Crafts acylation an efficient route to this specific isomer.

Reaction Mechanism

The Friedel-Crafts acylation of bromobenzene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly reactive, resonance-stabilized acylium ion.[5]

-

Electrophilic Attack: The electron-rich aromatic ring of bromobenzene attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of catalyst is often required as it complexes with the product ketone.[4][6]

Caption: Mechanism of Friedel-Crafts Acylation of Bromobenzene.

Experimental Protocols

Several protocols for the synthesis of 4-bromoacetophenone have been reported, primarily differing in the choice of acylating agent and solvent. Below are detailed methodologies based on established procedures.

Protocol 1: Acylation using Acetic Anhydride

This protocol is adapted from student laboratory procedures which are well-documented.[5][6][7]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Bromobenzene

-

Acetic anhydride

-

Dry dichloromethane (DCM) or carbon disulfide (CS₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Sodium chloride (NaCl) solution

-

Anhydrous drying agent (e.g., CaCl₂, MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous aluminum chloride (5.6 moles per 2.5 moles of bromobenzene) and a dry solvent like carbon disulfide.[7] Add bromobenzene (2.5 moles) to the mixture.[7]

-

Addition of Acylating Agent: Slowly add acetic anhydride (2 moles) dropwise to the stirring mixture.[7] An exothermic reaction will occur, accompanied by the evolution of hydrogen chloride (HCl) gas, which should be directed to a gas trap.[7]

-

Reaction: Heat the mixture to a gentle reflux and maintain for approximately one hour after the addition is complete to drive the reaction to completion.[7]

-

Workup and Quenching: After cooling, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[7][8] This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. If using a solvent like DCM or CS₂, the organic layer will be the lower layer. Separate the organic layer and extract the aqueous layer with additional portions of the solvent.[5][8]

-

Washing: Combine the organic extracts and wash successively with water, a dilute sodium hydroxide solution (to remove any unreacted acetic anhydride and acid), and finally with a saturated sodium chloride solution (brine).[7][8]

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent using a rotary evaporator.[6][8]

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.[8]

Protocol 2: Acylation using Acetyl Chloride

This method uses the more reactive acetyl chloride as the acylating agent.[8]

Procedure:

-

Reaction Setup: In a suitable flask, place dry aluminum trichloride (150 mmol) and cautiously add bromobenzene (125 mmol) with stirring.[8]

-

Addition and Reaction: Warm the mixture to 50°C and add acetyl chloride (130 mmol) dropwise.[8] After the addition, continue stirring at 50°C for several hours (e.g., 5 hours) to ensure the reaction is complete.[8]

-

Workup and Purification: The workup and purification steps are similar to those described in Protocol 1, involving quenching with ice/HCl, extraction with a suitable solvent like MTBE, washing, drying, and purification by vacuum distillation.[8]

Data Presentation

The following tables summarize quantitative data from various reported syntheses.

Table 1: Reactant Quantities and Reaction Conditions

| Parameter | Protocol 1 (Acetic Anhydride)[6][7] | Protocol 2 (Acetyl Chloride)[8] |

| Bromobenzene | 2.5 mol (392 g) | 125 mmol (19.6 g) |

| Acylating Agent | 2.0 mol Acetic Anhydride (204 g) | 130 mmol Acetyl Chloride (8.3 g) |

| Lewis Acid (AlCl₃) | 5.6 mol (750 g) | 150 mmol (20.0 g) |

| Solvent | Carbon Disulfide (1 L) | None specified (neat) |

| Temperature | Gentle Reflux | 50 °C |

| Reaction Time | 1 hour post-addition | 5 hours post-addition |

Table 2: Product Yield and Physical Properties

| Property | Reported Value | Reference |

| Theoretical Yield | Varies based on scale | - |

| Actual Yield | 70 - 80% | [7][8] |

| Appearance | Light brown liquid or solid | [6] |

| Boiling Point | 130 °C at 20 mbar | [8] |

| Melting Point | 50 °C | [8] |

Experimental Workflow

The general workflow for the synthesis, isolation, and purification of 4-bromoacetophenone is depicted below.

Caption: General workflow for 4-bromoacetophenone synthesis.

Limitations and Considerations

-

Catalyst Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with the catalyst, deactivating it.[4] Often, a molar excess is used.[5][6]

-

Substrate Reactivity: The reaction is generally not successful with strongly deactivated aromatic rings (e.g., nitrobenzene). While bromobenzene is deactivated, it is still sufficiently reactive for acylation.

-

Anhydrous Conditions: The reaction is highly sensitive to moisture, as water will react with and deactivate the aluminum chloride catalyst. All glassware must be thoroughly dried, and anhydrous reagents should be used.

-

Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is not a significant issue because the acyl group deactivates the aromatic ring, making it less susceptible to further substitution.[3][4]

Conclusion

The Friedel-Crafts acylation of bromobenzene is a reliable and efficient method for the synthesis of 4-bromoacetophenone. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and using appropriate stoichiometry of the Lewis acid catalyst, high yields of the desired product can be achieved. The straightforward workup and purification procedures make this a practical route for both academic and industrial applications, providing a valuable intermediate for the development of more complex molecules.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. studylib.net [studylib.net]

- 6. maths.tcd.ie [maths.tcd.ie]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

An In-depth Technical Guide to Brominated Acetophenone Derivatives

Clarification of Nomenclature: Interpreting "2-(4-Bromophenyl)acetophenone"

The chemical name "this compound" suggests an acetophenone molecule with a 4-bromophenyl group attached to the second carbon (the alpha-carbon) of the acetyl group. However, this specific structure is not commonly encountered in chemical literature or databases. It is more probable that the query refers to one of two common isomers of bromoacetophenone: 4'-Bromoacetophenone or 2,4'-Dibromoacetophenone . This guide will provide a comprehensive overview of the chemical properties and structure of these two prominent compounds, which are widely used as intermediates in organic synthesis.

4'-Bromoacetophenone

4'-Bromoacetophenone is an aromatic ketone where a bromine atom is substituted at the para position of the phenyl ring of acetophenone. It is a key starting material in the synthesis of various pharmaceuticals and other organic compounds.[1][2]

Chemical Properties and Structure

Below is a summary of the key chemical properties of 4'-Bromoacetophenone.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-bromophenyl)ethanone | [3][4] |

| Synonyms | p-Bromoacetophenone, 1-Acetyl-4-bromobenzene | [5][6] |

| CAS Number | 99-90-1 | [1] |

| Molecular Formula | C₈H₇BrO | [1][3] |

| Molecular Weight | 199.04 g/mol | [5] |

| Appearance | White to light yellow crystalline solid | [6][7] |

| Melting Point | 49-52 °C | [5][8] |

| Boiling Point | 255 °C | [1][5] |

| Solubility | Soluble in chloroform, alcohol, ether, glacial acetic acid, benzene, and carbon disulfide. Insoluble in water. | [1][5][6][7] |

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃): δ 7.84-7.82 (q, 2H), 7.63-7.61 (q, 2H), 2.60 (s, 3H).[9]

¹³C NMR (125 MHz, CDCl₃): δ 197.1, 135.8, 131.9, 129.8, 128.4, 26.5.[9]

Infrared (IR) Spectroscopy: Key peaks include those corresponding to the C=O stretch of the ketone and C-Br stretching vibrations.

Mass Spectrometry (MS): The mass spectrum shows characteristic peaks corresponding to the molecular ion and fragmentation patterns typical of a bromo-substituted aromatic ketone.[10][11]

Experimental Protocols

Synthesis of 4'-Bromoacetophenone via Friedel-Crafts Acylation

This method involves the reaction of bromobenzene with acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.[1][12]

Materials:

-

Bromobenzene

-

Acetic anhydride

-

Anhydrous aluminum chloride

-

Carbon disulfide (solvent)

-

Hydrochloric acid

-

Ice

-

Benzene or ether (for extraction)

-

10% Sodium hydroxide solution

-

Anhydrous calcium chloride

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of bromobenzene in dry carbon disulfide is prepared.

-

Anhydrous aluminum chloride is added to the flask.

-

The mixture is heated to gentle reflux.

-

Acetic anhydride is added dropwise from the dropping funnel.

-

After the addition is complete, the mixture is refluxed for an additional hour.

-

The carbon disulfide is removed by distillation.

-

While still warm, the reaction mixture is poured into a mixture of ice and hydrochloric acid.

-

The product is extracted with benzene or ether.

-

The organic extracts are combined and washed successively with water, 10% sodium hydroxide solution, and again with water.

-

The organic layer is dried over anhydrous calcium chloride.

-

The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation to yield 4'-bromoacetophenone.[12]

References

- 1. 4'-Bromoacetophenone CAS#: 99-90-1 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4'-Bromoacetophenone, 98% | Fisher Scientific [fishersci.ca]

- 4. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 4’-Bromoacetophenone [himedialabs.com]

- 7. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. rsc.org [rsc.org]

- 10. 4'-Bromoacetophenone(99-90-1) MS [m.chemicalbook.com]

- 11. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of 2-(4-Bromophenyl)acetophenone: A Technical Guide

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data specifically for 2-(4-Bromophenyl)acetophenone. This guide provides a framework for the spectroscopic analysis of this compound, including detailed experimental protocols and a generalized workflow. For comparative purposes, publicly available data for the related compound, 2-bromo-1-(4-bromophenyl)ethanone, is presented.

Introduction

This compound is an aromatic ketone of interest in organic synthesis and medicinal chemistry. Its structural elucidation and characterization rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide outlines the standard methodologies for acquiring and interpreting these spectroscopic data for aromatic ketones of this class.

Predicted Spectroscopic Data of this compound

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on both phenyl rings and a singlet for the methylene protons. The protons on the phenyl ring attached to the carbonyl group will likely appear at a lower field compared to the protons on the 4-bromophenyl ring.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbonyl carbon signal is expected to be in the range of 190-200 ppm.

-

IR Spectroscopy: Key absorption bands are anticipated for the C=O stretching of the ketone, C-H stretching and bending of the aromatic rings, and the C-Br stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak and fragmentation patterns characteristic of aromatic ketones, including cleavage at the carbonyl group.

Spectroscopic Data of a Related Compound: 2-bromo-1-(4-bromophenyl)ethanone

The following tables summarize the spectroscopic data for 2-bromo-1-(4-bromophenyl)ethanone, an isomer of the target compound. This data is provided for illustrative purposes.

Table 1: ¹H NMR Data of 2-bromo-1-(4-bromophenyl)ethanone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Data of 2-bromo-1-(4-bromophenyl)ethanone

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Data of 2-bromo-1-(4-bromophenyl)ethanone

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Table 4: Mass Spectrometry Data of 2-bromo-1-(4-bromophenyl)ethanone

| m/z | Relative Intensity (%) | Assignment |

| 183 | 99.99 | [M-Br]+ |

| 185 | 95.79 | [M-Br]+ (isotope) |

| 155 | - | [M-Br-CO]+ |

| 76 | 40.48 | [C₆H₄]+ |

| 75 | 44.35 | [C₆H₃]+ |

| 50 | 61.26 | [C₄H₂]+ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring sample signals.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using a built-in press to ensure good contact with the crystal.

-

Spectrum Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

-

Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2 peaks.

Workflow for Spectroscopic Analysis

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Navigating the Landscape of Brominated Acetophenones: A Technical Guide to 2-(4-Bromophenyl)acetophenone Derivatives

An in-depth analysis for researchers, scientists, and drug development professionals.

The compound "2-(4-Bromophenyl)acetophenone" presents a degree of nomenclatural ambiguity. This guide addresses the two most probable interpretations: 4'-(4-Bromophenyl)acetophenone and 2,4'-Dibromoacetophenone . This document provides a comprehensive overview of their chemical properties, synthesis protocols, and known biological activities to assist researchers in their scientific endeavors.

Section 1: Physicochemical Properties

A summary of the key quantitative data for both compounds is presented below for straightforward comparison.

| Property | 4'-(4-Bromophenyl)acetophenone | 2,4'-Dibromoacetophenone |

| CAS Number | 5731-01-1[1] | 99-73-0 |

| Molecular Formula | C₁₄H₁₁BrO | C₈H₆Br₂O |

| Molecular Weight | 275.14 g/mol [1] | 277.94 g/mol |

| Melting Point | 129-133 °C | 108-110 °C |

| Solubility | Not specified | Soluble in DMF (5 mg/ml), DMSO (2 mg/ml), and Ethanol (1 mg/ml). Insoluble in PBS (pH 7.2). |

Section 2: Synthesis and Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for their application in research and development.

Synthesis of 4'-(4-Bromophenyl)acetophenone via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is an effective method for synthesizing 4'-(4-Bromophenyl)acetophenone. This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4'-(4-Bromophenyl)acetophenone.

Logical Workflow for Suzuki-Miyaura Synthesis:

Caption: Workflow for the synthesis of 4'-(4-Bromophenyl)acetophenone.

Synthesis of 2,4'-Dibromoacetophenone

This compound can be synthesized through the bromination of 4'-bromoacetophenone.

Experimental Protocol:

-

Starting Material: Dissolve 4'-bromoacetophenone in a suitable solvent such as glacial acetic acid.

-

Brominating Agent: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring.

-

Reaction Conditions: Continue stirring for a few hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Filter the solid, wash it with water to remove any acid, and then recrystallize from a suitable solvent like ethanol to obtain pure 2,4'-Dibromoacetophenone.

Section 3: Biological Activity and Signaling Pathways

The biological roles of these two compounds differ significantly based on current scientific literature.

4'-(4-Bromophenyl)acetophenone

Currently, there is limited specific information available in the public domain regarding the distinct biological activities or involvement in signaling pathways of 4'-(4-Bromophenyl)acetophenone. Its primary role appears to be as a synthetic intermediate in the development of more complex molecules. Acetophenone derivatives, in general, are known to have a wide range of pharmacological activities, including anticancer, analgesic, and antioxidant properties, suggesting that 4'-(4-Bromophenyl)acetophenone could be a valuable scaffold for medicinal chemistry research.

2,4'-Dibromoacetophenone: A Selective GSK-3β Inhibitor

2,4'-Dibromoacetophenone has been identified as a selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) with an IC₅₀ value of 0.5 µM.[2][3] It displays selectivity for GSK-3β over Protein Kinase A (PKA), for which the IC₅₀ is greater than 100 µM.[2][3]

GSK-3β Signaling Pathway and Inhibition:

GSK-3β is a key regulatory kinase involved in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[4][5] In many pathways, such as the Wnt signaling pathway, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target gene transcription.

Caption: Inhibition of GSK-3β by 2,4'-Dibromoacetophenone in the Wnt pathway.

Experimental Protocol for GSK-3β Inhibition Assay:

A common method to assess GSK-3β inhibition is through a kinase activity assay.

-

Enzyme and Substrate Preparation: Prepare a reaction buffer containing purified GSK-3β enzyme and a specific substrate peptide.

-

Inhibitor Addition: Add varying concentrations of 2,4'-Dibromoacetophenone (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a control with no inhibitor.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period.

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring the incorporation of the radiolabel into the substrate or by using antibody-based detection methods (e.g., ELISA).

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

This technical guide provides a foundational understanding of 4'-(4-Bromophenyl)acetophenone and 2,4'-Dibromoacetophenone for professionals in the fields of chemical research and drug development. The distinct properties and biological activities of these related compounds underscore the importance of precise nomenclature and targeted investigation in scientific research.

References

An In-depth Technical Guide to the Solubility and Stability of Brominated Acetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of two key brominated acetophenone derivatives: 4'-Bromoacetophenone and 2,4'-Dibromoacetophenone. Due to the ambiguity of the term "2-(4-Bromophenyl)acetophenone," this guide focuses on these two commercially significant and structurally related compounds, which are pivotal intermediates in pharmaceutical and chemical synthesis. The information presented herein is intended to support research, development, and formulation activities.

Physicochemical Properties

A foundational understanding of the physicochemical properties of these compounds is essential for predicting their behavior in various experimental and formulation settings.

| Property | 4'-Bromoacetophenone | 2,4'-Dibromoacetophenone |

| Synonyms | 1-(4-Bromophenyl)ethanone, p-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethanone, 4-Bromophenacyl bromide, p-Bromophenacyl bromide |

| CAS Number | 99-90-1[1] | 99-73-0[2] |

| Molecular Formula | C₈H₇BrO[1] | C₈H₆Br₂O[2] |

| Molecular Weight | 199.04 g/mol [3] | 277.94 g/mol [2] |

| Appearance | White to off-white solid, typically crystalline[1] | Off-white to slightly yellow or beige crystalline solid[2][4] |

| Melting Point | 49-51 °C | 108-110 °C[2] |

| Boiling Point | 255 °C | 141-145 °C (decomposition may occur) |

| Density | ~1.529 g/cm³[1] | ~1.786 g/cm³ |

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and performance in biological assays. The following tables summarize the known solubility characteristics of 4'-Bromoacetophenone and 2,4'-Dibromoacetophenone.

Qualitative Solubility

| Solvent | 4'-Bromoacetophenone | 2,4'-Dibromoacetophenone |

| Water | Insoluble/Low solubility[1][5][6][7] | Insoluble[2][4] |

| Chloroform | Soluble[1][6][7] | Soluble[8] |

| Toluene | Soluble[1] | Soluble[2] |

| Dichloromethane | Soluble[1] | Not explicitly stated, but likely soluble |

| Ethanol | Soluble[5] | Soluble (1 mg/mL)[2][4], Very soluble in warm alcohol[8] |

| Diethyl Ether | Soluble[5] | Soluble[8] |

| Methanol | Not explicitly stated | Soluble (20 mg/mL)[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble (200 mg/mL, requires sonication)[9] | Soluble (2 mg/mL)[2][4] |

| Dimethylformamide (DMF) | Not explicitly stated | Soluble (5 mg/mL)[2][4] |

| Glacial Acetic Acid | Soluble[5] | Not explicitly stated |

| Benzene | Soluble[5] | Not explicitly stated |

| Carbon Disulfide | Soluble[5] | Not explicitly stated |

| Petroleum Ether | Soluble[5] | Not explicitly stated |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Not explicitly stated | Insoluble[2][4] |

Quantitative Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) |

| 2,4'-Dibromoacetophenone | Methanol | 20 mg/mL | Not Specified |

| 2,4'-Dibromoacetophenone | Dimethylformamide (DMF) | 5 mg/mL | Not Specified |

| 2,4'-Dibromoacetophenone | Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Not Specified |

| 2,4'-Dibromoacetophenone | Ethanol | 1 mg/mL | Not Specified |

| 4'-Bromoacetophenone | Dimethyl Sulfoxide (DMSO) | 200 mg/mL (with sonication) | Not Specified |

Stability Profile

Understanding the chemical stability of brominated acetophenones is crucial for determining appropriate storage conditions, handling procedures, and predicting their shelf-life. Forced degradation studies are a key tool in assessing the intrinsic stability of a drug substance.

General Stability:

-

4'-Bromoacetophenone: Stable under normal conditions.[10]

-

2,4'-Dibromoacetophenone: Stable at room temperature in closed containers under normal storage and handling conditions.[11]

Incompatibilities: Both compounds are generally incompatible with:

-

Strong reducing agents (for 2,4'-Dibromoacetophenone)[12]

Hazardous Decomposition Products: Upon thermal decomposition, these compounds may produce:

Forced Degradation

Forced degradation studies are essential to identify potential degradation products and pathways. While specific degradation pathways for these two compounds are not extensively published, a general approach based on ICH guidelines is recommended.

Typical Forced Degradation Conditions:

| Condition | Description |

| Acid Hydrolysis | Treatment with an acid (e.g., 0.1 N to 1 N HCl) at room temperature or elevated temperatures (50-60°C). Neutralization is required before analysis.[13] |

| Base Hydrolysis | Treatment with a base (e.g., 0.1 N to 1 N NaOH) at room temperature or elevated temperatures. Neutralization is required before analysis.[13] |

| Oxidation | Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.[14] |

| Thermal Degradation | Exposure to dry heat at temperatures ranging from 40-80°C.[13] For solid substances, this can be done in a controlled oven. |

| Photodegradation | Exposure to a combination of UV and visible light with a minimum of 1.2 million lux hours and 200 watt hours/m².[13][15] Photosensitive groups like carbonyls are susceptible to degradation under light stress.[15][16] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable solubility and stability data.

Thermodynamic (Equilibrium) Solubility Assay: Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is considered its true solubility.[17]

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent or buffer of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[18][19]

-

Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration.

-

Quantification: Carefully remove an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of the compound.[20][21]

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[18][19]

Methodology (Nephelometric Assay):

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10-20 mM).[22]

-

Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[23]

-

Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.[23]

-

Incubation: Mix the plate and incubate at a controlled temperature for a shorter period than the thermodynamic assay (e.g., 1-2 hours).[23]

-

Measurement: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[19]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank.

Forced Degradation Study Protocol

This protocol outlines a general workflow for assessing the stability of a compound under various stress conditions.[14]

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress medium (acid, base, water for hydrolysis; with an oxidizing agent for oxidation). For thermal and photolytic studies, the solid compound or a solution can be used.

-

Stress Application: Expose the samples to the defined stress conditions for a specified duration.

-

Time Points: Withdraw aliquots at various time points.

-

Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure the analytical method is specific. Calculate the mass balance to account for all the material after degradation.

Visualizations

The following diagrams illustrate key experimental workflows relevant to the analysis of this compound and its derivatives.

Caption: Workflow for determining thermodynamic solubility.

Caption: General workflow for forced degradation studies.

Conclusion

This technical guide has synthesized the available data on the solubility and stability of 4'-Bromoacetophenone and 2,4'-Dibromoacetophenone. While qualitative solubility is well-documented, a clear need exists for more extensive quantitative data across a broader range of pharmaceutically relevant solvents and temperatures. The stability profiles indicate that these compounds are relatively stable under normal conditions but are susceptible to degradation in the presence of strong oxidizing agents and bases. The provided experimental protocols for solubility and stability testing offer a robust framework for researchers to generate reliable and reproducible data, which is essential for advancing drug discovery and development projects involving these important chemical intermediates.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2,4'-Dibromoacetophenone | 99-73-0 [chemicalbook.com]

- 3. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4'-Dibromoacetophenone CAS#: 99-73-0 [m.chemicalbook.com]

- 5. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 4’-Bromoacetophenone [himedialabs.com]

- 8. 2,4'-Dibromoacetophenone, 98% | Fisher Scientific [fishersci.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. 2,4'-Dibromoacetophenone(99-73-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. longdom.org [longdom.org]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. medcraveonline.com [medcraveonline.com]

- 17. creative-biolabs.com [creative-biolabs.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 21. evotec.com [evotec.com]

- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Crystal Structure Analysis of 2-(4-Bromophenyl)acetophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 2-(4-bromophenyl)acetophenone derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing solid-state properties. Understanding their three-dimensional structure at the atomic level is crucial for elucidating structure-activity relationships, optimizing therapeutic potential, and designing novel materials.

Introduction to this compound Derivatives

This compound and its derivatives belong to a class of organic compounds characterized by an acetophenone core substituted with a 4-bromophenyl group. The presence of the bromine atom and the carbonyl group offers sites for various intermolecular interactions, influencing the crystal packing and, consequently, the physicochemical properties of these materials.[1][2][3] The structural framework of these molecules allows for modifications at various positions, leading to a wide array of derivatives with potentially unique biological and material science applications.[4]

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of these derivatives often involves established organic chemistry reactions. For instance, chalcone derivatives can be prepared via the Claisen-Schmidt condensation of 4-bromoacetophenone with substituted aldehydes in the presence of a base like sodium hydroxide. Other derivatives can be synthesized through multi-step reactions involving intermediates like hydrazones.[1][5]

Typical Crystallization Protocol:

-

Dissolution: The synthesized compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, dimethylformamide, dichloromethane) with gentle heating.[1][6]

-

Slow Evaporation: The solution is allowed to stand at room temperature for slow evaporation of the solvent. This gradual process often yields high-quality single crystals suitable for X-ray diffraction.[1]

-

Cooling: Alternatively, the saturated solution can be slowly cooled to induce crystallization.

-

Crystal Harvesting: The formed crystals are carefully harvested from the mother liquor and dried.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[7]

General Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[8]

Crystallographic Data and Structural Insights

The crystal structures of this compound derivatives are stabilized by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. These interactions play a crucial role in the formation of the overall supramolecular architecture.[1][2][3]

Key Intermolecular Interactions

-

C-H···O and C-H···N Hydrogen Bonds: These are common interactions where a hydrogen atom bonded to a carbon atom acts as a hydrogen bond donor to an oxygen or nitrogen atom. These interactions often link molecules into chains or more complex networks.[2][3]

-

C-H···Br Interactions: The bromine atom can act as a weak hydrogen bond acceptor, leading to the formation of C-H···Br interactions that contribute to the crystal packing.[1]

-

π-π Stacking Interactions: The aromatic rings in the molecules can interact through π-π stacking, where the electron-rich π systems of adjacent rings are in close proximity. These interactions are significant in stabilizing the crystal lattice.[1][2]

-

Halogen Bonds (Br···O, Br···π): The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with nucleophilic atoms like oxygen or the π-system of an aromatic ring.[1]

Tabulated Crystallographic Data

The following tables summarize representative crystallographic data for selected this compound derivatives.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one | C₁₆H₁₃BrO | Monoclinic | P2₁/c | 13.085(3) | 4.0163(10) | 26.132(6) | 98.765(7) | 1356.9(6) | 4 | [2] |

| 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | C₁₉H₁₃BrN₂O | Monoclinic | P2₁/c | 10.384(2) | 13.567(3) | 11.968(2) | 98.68(3) | 1667.1(6) | 4 | [3] |

| 1-(4-bromophenyl)but-3-yn-1-one | C₁₀H₇BrO | Monoclinic | P2₁/n | 7.989(2) | 5.894(2) | 18.995(5) | 97.28(3) | 887.4(4) | 4 | [8] |

| (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene | C₁₄H₈Br₃N₃O₂ | Monoclinic | P2₁/c | 13.141(3) | 7.623(2) | 16.353(3) | 99.45(3) | 1614.0(6) | 4 | [1] |

| Compound | Key Intermolecular Interactions | Ref. |

| (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one | C—H⋯O interactions, π–π stacking interactions | [2] |

| 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | C—Br⋯π interactions, C—H⋯N and C—H⋯O hydrogen bonds | [3] |

| 1-(4-bromophenyl)but-3-yn-1-one | C—H⋯O hydrogen bonding, C=O⋯C≡C contacts | [8] |

| (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene | C—H⋯Br interactions, C—Br⋯π interactions | [1] |

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and a conceptual signaling pathway that could be modulated by biologically active derivatives.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound derivatives.

Caption: Conceptual signaling pathway illustrating the potential mechanism of action for biologically active derivatives.

Biological Significance

Several derivatives of this compound have demonstrated promising biological activities, including antimicrobial and antifungal properties. The structural information obtained from crystal structure analysis is invaluable for understanding the molecular basis of these activities. By identifying the key structural features and intermolecular interactions responsible for biological efficacy, researchers can design more potent and selective therapeutic agents. The planarity of the molecule, the nature and position of substituents, and the overall molecular conformation all play a role in how these compounds interact with biological targets.[2]

Conclusion

The crystal structure analysis of this compound derivatives provides fundamental insights into their solid-state properties and serves as a cornerstone for rational drug design and the development of new materials. The interplay of various non-covalent interactions dictates the supramolecular assembly and ultimately influences the macroscopic properties of these compounds. This guide has outlined the key experimental protocols, summarized important structural features, and provided a framework for understanding the significance of crystallographic studies in advancing research on this important class of molecules.

References

- 1. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Crystal structure and Hirshfeld surface analysis of a new polymorph of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Bromophenyl)acetophenone

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Bromophenyl)acetophenone. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted analysis based on established NMR principles and data from structurally related compounds. The methodologies for sample preparation and spectral acquisition are also detailed.

Experimental Protocols

High-quality NMR spectra are contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

To obtain high-resolution spectra, the following sample preparation protocol is recommended:

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Use a high-purity deuterated solvent to dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and typically do not interfere with signals from the analyte.[1] The deuterium signal is used by the spectrometer to stabilize the magnetic field (lock).

-

Concentration: For ¹H NMR, a concentration of 1-5 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration (10-20 mg in 0.6-0.7 mL) may be required to achieve a good signal-to-noise ratio in a reasonable time.[3]

-

Homogenization: Ensure the sample is completely dissolved to form a homogeneous solution. Any solid particles can distort the magnetic field, leading to broad peaks and poor resolution.[2]

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

Tube and Cap Cleanliness: Use clean NMR tubes and caps to prevent contamination. Tubes should be rinsed with a suitable solvent (e.g., acetone) and dried thoroughly before use.[2]

NMR Spectrometer Parameters

The following are typical acquisition parameters for routine ¹H and ¹³C NMR spectroscopy on a 400 or 500 MHz spectrometer.

For ¹H NMR Spectroscopy:

-

Pulse Angle: A flip angle of 30-45° is often used to allow for a shorter relaxation delay.[4]

-

Acquisition Time (at): Typically 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay (5 x T₁) is crucial for accurate integration in quantitative NMR.[4][5]

-

Spectral Width (sw): A range of -2 to 12 ppm is usually sufficient for most organic molecules.

-

Number of Scans (ns): For ¹H NMR, 8 to 16 scans are often adequate for samples of sufficient concentration.

For ¹³C NMR Spectroscopy:

-

Pulse Angle: A 30° pulse is recommended for compounds up to ~350 Daltons to enhance the signal-to-noise ratio, especially for quaternary carbons.[5]

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds is a common starting point.

-

Spectral Width (sw): A standard range of 0 to 220 ppm covers the chemical shifts of most carbon environments.

-

Decoupling: Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[6]

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the analysis of substituent effects and comparison with known data for acetophenone and 4-bromo-substituted aromatic compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.95 - 8.05 | Doublet (d) | 2H | ~ 8.0 |

| H-3', H-5' | 7.45 - 7.55 | Triplet (t) | 2H | ~ 7.8 |

| H-4' | 7.55 - 7.65 | Triplet (t) | 1H | ~ 7.5 |

| H-2", H-6" | 7.40 - 7.50 | Doublet (d) | 2H | ~ 8.4 |

| H-3", H-5" | 7.05 - 7.15 | Doublet (d) | 2H | ~ 8.4 |

| H-α (CH₂) | 4.20 - 4.30 | Singlet (s) | 2H | N/A |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (C=O) | 197.0 - 198.0 |

| C-1' (ipso) | 136.0 - 137.0 |

| C-2', C-6' | 128.5 - 129.5 |

| C-3', C-5' | 128.0 - 129.0 |

| C-4' | 133.0 - 134.0 |

| C-α (CH₂) | 45.0 - 46.0 |

| C-1" (ipso) | 133.0 - 134.0 |

| C-2", C-6" | 131.0 - 132.0 |

| C-3", C-5" | 130.0 - 131.0 |

| C-4" (ipso-Br) | 121.0 - 122.0 |

Spectral Interpretation and Structural Correlation

The predicted chemical shifts and multiplicities provide a detailed fingerprint of the molecular structure of this compound.

Analysis of the ¹H NMR Spectrum

-

Acetophenone Moiety: The protons on the unsubstituted phenyl ring (H-2'/6', H-3'/5', and H-4') are expected to resonate in the aromatic region (7.45-8.05 ppm). The ortho protons (H-2'/6') are the most deshielded due to the anisotropic effect of the adjacent carbonyl group.

-

4-Bromophenyl Moiety: The protons on the 4-bromophenyl ring exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine (H-3"/5") will be slightly upfield compared to the protons meta to the bromine (H-2"/6").

-

Methylene Bridge (H-α): The two protons of the methylene group (-CH₂) are chemically equivalent and are not adjacent to any other protons, thus they are expected to appear as a sharp singlet. Its downfield shift (4.20-4.30 ppm) is due to the deshielding effects of the adjacent carbonyl group and the 4-bromophenyl ring.

Analysis of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-1'): The carbonyl carbon is highly deshielded and is expected to have the largest chemical shift, typically appearing around 197-198 ppm.

-

Aromatic Carbons: Ten distinct signals are predicted for the aromatic carbons, though some may overlap. The carbon atom attached to the bromine (C-4") is expected to be found at a relatively upfield position (~121-122 ppm) due to the heavy atom effect of bromine. The ipso-carbons (C-1' and C-1"), which are quaternary, will typically show weaker signals compared to the protonated carbons.

-

Methylene Carbon (C-α): The aliphatic methylene carbon will appear significantly upfield from the aromatic and carbonyl carbons, with a predicted shift in the range of 45-46 ppm.

Visualization of Structural Relationships

The following diagram illustrates the chemical structure of this compound and the logical grouping of its distinct proton and carbon environments, which give rise to the NMR signals.

Caption: Molecular structure and NMR signal correlation for this compound.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Bromophenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Bromophenyl)acetophenone. The content herein is curated for professionals in research and development who utilize mass spectrometry for molecular characterization and structural elucidation.

Introduction

This compound is an aromatic ketone of interest in various fields of chemical research. Understanding its fragmentation behavior under electron ionization is crucial for its identification and characterization in complex mixtures. This guide outlines the predicted fragmentation pathways, presents the anticipated quantitative data in a structured format, and provides a detailed experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, primarily driven by the stability of the resulting carbocations and the presence of the bromine atom, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This isotopic distribution will result in characteristic M and M+2 peaks for bromine-containing fragments.

The primary fragmentation is expected to be α-cleavage at the carbonyl group, a common pathway for ketones.[1] This can occur on either side of the carbonyl.

-

α-Cleavage (Pathway A): Cleavage of the bond between the carbonyl carbon and the methylene group bearing the 4-bromophenyl substituent. This is predicted to be a major fragmentation route, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) with an m/z of 105 and a 4-bromobenzyl radical.

-

α-Cleavage (Pathway B): Cleavage of the bond between the carbonyl carbon and the phenyl group. This would lead to the formation of a phenyl radical and a 2-(4-bromophenyl)acetyl cation. This cation is expected to be less stable than the benzoyl cation, and therefore this pathway is considered less favorable.

-

Formation of the 4-Bromobenzoyl Cation: A significant fragmentation pathway is the formation of the 4-bromobenzoyl cation ([BrC₆H₄CO]⁺). This would arise from cleavage of the C-C bond between the carbonyl group and the methylene bridge, followed by rearrangement. This fragment will exhibit a characteristic isotopic pattern with peaks at m/z 183 and 185. The high stability of this acylium ion suggests it will be a prominent peak in the spectrum.

-

Loss of Bromine: The molecular ion may undergo cleavage of the carbon-bromine bond, leading to a fragment with the loss of a bromine radical.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the benzoyl cation (m/z 105) can lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺) at m/z 77. Similarly, the 4-bromobenzoyl cation (m/z 183/185) can lose CO to produce the 4-bromophenyl cation at m/z 155/157.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their anticipated relative abundances in the electron ionization mass spectrum of this compound. The relative abundances are estimated based on the fragmentation patterns of similar compounds, such as 4'-bromoacetophenone.[2]

| m/z (79Br/81Br) | Proposed Fragment Ion | Formula | Predicted Relative Abundance |

| 275 / 277 | Molecular Ion [M]⁺ | [C₁₄H₁₁BrO]⁺ | Moderate |

| 183 / 185 | [BrC₆H₄CO]⁺ | [C₇H₄BrO]⁺ | High (likely base peak) |

| 155 / 157 | [BrC₆H₄]⁺ | [C₆H₄Br]⁺ | Moderate to High |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | High |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Moderate |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | Low to Moderate |

Experimental Protocol: Electron Ionization Mass Spectrometry

This section provides a detailed methodology for acquiring the electron ionization mass spectrum of this compound.

1. Sample Preparation:

-

Ensure the sample of this compound is of high purity to avoid interference from impurities.

-

For solid samples, a few micrograms of the compound are typically introduced via a direct insertion probe.

2. Mass Spectrometer and Ion Source Parameters:

-

Instrument: A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is suitable for library matching.[3]

-

Ion Source Temperature: Typically maintained between 150-250 °C to ensure sample vaporization without thermal decomposition.[4] The optimal temperature should be determined empirically.

-

Vacuum: The ion source and mass analyzer should be under high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr) to prevent ion-molecule reactions.

3. Mass Analysis and Data Acquisition:

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.

-

Mass Range: Scan a mass range appropriate for the compound, for example, m/z 40-400, to ensure detection of both low-mass fragments and the molecular ion.

-

Data Acquisition: Acquire data in centroid mode to generate a stick plot of m/z versus relative abundance.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways of this compound upon electron ionization.

Caption: Predicted EI-MS fragmentation of this compound.

References

FT-IR Analysis of Functional Groups in 2-(4-Bromophenyl)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of functional groups in organic molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, providing a unique molecular "fingerprint." This guide provides an in-depth analysis of the functional groups present in 2-(4-Bromophenyl)acetophenone (also known as 4'-Bromoacetophenone) using FT-IR spectroscopy. The document outlines the characteristic vibrational frequencies, presents a detailed experimental protocol, and illustrates the analytical workflow.

Data Presentation: FT-IR Spectral Data for this compound

The primary functional groups within this compound are the carbonyl group (C=O) of the ketone, the aromatic rings, and the carbon-bromine bond (C-Br). The expected absorption bands for these groups are summarized in the table below. The conjugation of the carbonyl group with the aromatic ring influences the position of its characteristic stretching vibration, typically lowering the wavenumber compared to non-conjugated ketones.[1]

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the phenyl rings.[1][2] |

| 2960 - 2870 | Methyl C-H Stretch (asymmetric & symmetric) | Medium | Arising from the methyl group of the acetophenone moiety.[1] |

| ~1685 | C=O Stretch (Aryl Ketone) | Strong | A strong, sharp absorption band. Its position is lower than a typical aliphatic ketone due to conjugation with the aromatic ring.[1] |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium | Often appears as multiple sharp bands, indicative of the benzene rings.[1] |

| ~1360 | Methyl C-H Bend | Medium | Bending vibration of the methyl group.[1] |

| ~1260 | Aryl C-C Stretch | Medium | |

| ~1070, ~1010 | In-plane C-H Bending | Medium | |

| ~830 | Out-of-plane C-H Bend | Strong | Indicative of 1,4-disubstitution (para) on the benzene ring. |

| 690 - 515 | C-Br Stretch | Medium | The presence of the carbon-bromine bond is confirmed in this region.[3] |

Experimental Protocols

The following section details a standard methodology for obtaining an FT-IR spectrum of a solid sample like this compound.

Method 1: Attenuated Total Reflectance (ATR)

ATR is a common and convenient method for analyzing solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR unit to subtract any atmospheric or instrumental interferences.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the clamp to ensure good contact between the sample and the crystal.[4] Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, remove the sample and clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Method 2: Thin Solid Film

This method is suitable when a solvent for the compound is readily available.

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Film Deposition: Place a drop of the resulting solution onto a single, clean salt plate (e.g., NaCl or KBr).[5]

-

Solvent Evaporation: Allow the solvent to fully evaporate, which will leave a thin solid film of the compound on the plate.[5]

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background scan of a clean, empty salt plate should be performed beforehand.

-

Cleaning: After the measurement, clean the salt plate with an appropriate solvent and return it to a desiccator for storage.[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the FT-IR analysis of this compound.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Acetophenones

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of substituted acetophenones. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal moments in the history of these aromatic ketones, from their initial synthesis to their current role as crucial building blocks in pharmaceuticals, agrochemicals, and industrial polymers. The guide includes detailed experimental protocols for key synthetic methods, quantitative data on the physical properties of various derivatives, and visualizations of historical timelines and relevant biological signaling pathways.

A Historical Overview: From Coal Tar to Custom Catalysts

The journey of acetophenone and its derivatives began in the mid-19th century. The parent compound, acetophenone (acetylbenzene), was first identified in the heavy-oil fraction of coal tar.[1] The first documented chemical synthesis was achieved in 1857 by French chemist Charles Friedel, who prepared the compound by distilling a mixture of calcium benzoate and calcium acetate.[1]

A pivotal moment in aromatic chemistry that profoundly impacted the synthesis of substituted acetophenones was the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts.[2] This reaction, which involves the acylation or alkylation of an aromatic ring, remains a cornerstone of organic synthesis. However, it wasn't until 1925 that the first industrial-scale synthesis of acetophenone was realized, utilizing the Friedel-Crafts reaction between benzene and acetic anhydride.[1]

Early in its history, acetophenone found an unexpected application in medicine. Marketed under the name Hypnone , it was used as a hypnotic and anticonvulsant agent in the late 19th and early 20th centuries, considered at the time to have superior sedative effects to other available treatments.[1][3]

The 20th century saw the rise of modern industrial production methods. Today, acetophenone is primarily produced as a byproduct of the cumene process, an industrial route for synthesizing phenol and acetone.[3][4] It is also generated through the oxidation of ethylbenzene.[3][5] These large-scale processes ensure a steady supply of this versatile chemical for its myriad applications.

Below is a diagram illustrating the key milestones in the discovery and development of acetophenones.

Caption: Key milestones in the history of acetophenone.

Synthesis of Substituted Acetophenones: Core Methodologies

The functionalization of the aromatic ring or the acetyl group has given rise to a vast library of substituted acetophenones, each with unique properties and applications. The two primary methods for synthesizing these compounds are the Friedel-Crafts acylation and the Fries rearrangement.

Friedel-Crafts Acylation

This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The reaction is highly versatile for creating C-C bonds with an aromatic ring. The acyl group deactivates the ring, preventing further acylation, which is a significant advantage over Friedel-Crafts alkylation.[7]

Fries Rearrangement

The Fries rearrangement is an organic reaction for the conversion of a phenolic ester to a hydroxy aryl ketone.[8] The reaction is catalyzed by Lewis acids and can be selective for either the ortho or para isomer depending on the reaction conditions, such as temperature and solvent.[8][9] This method is particularly important for the synthesis of hydroxyacetophenones, which are valuable pharmaceutical intermediates.[10]

Quantitative Data: Physical Properties of Selected Derivatives

The substituents on the acetophenone core significantly influence its physical properties. The following tables summarize key data for several common classes of substituted acetophenones.

| Compound | Substituent Position | Melting Point (°C) | Boiling Point (°C) | CAS Registry Number |

| Hydroxyacetophenones | ||||

| 2'-Hydroxyacetophenone | ortho | 4 - 6[11] | 213[12] | 118-93-4 |

| 3'-Hydroxyacetophenone | meta | 96 | 296 | 121-71-1 |

| 4'-Hydroxyacetophenone | para | 109 - 111[7][11] | 146-149 (at reduced pressure)[13] | 99-93-4 |

| Chloroacetophenones | ||||

| 2-Chloroacetophenone | alpha | 54-56 | 247[14] | 532-27-4 |

| 2'-Chloroacetophenone | ortho | 7-9 | 229[15] | 2142-68-9 |

| 4'-Chloroacetophenone | para | 20 - 21[16] | 237 | 99-91-2 |

| Methoxyacetophenones | ||||

| 2'-Methoxyacetophenone | ortho | Liquid | 245 | 579-74-8 |

| 3'-Methoxyacetophenone | meta | Liquid | 240 | 586-37-8 |

| 4'-Methoxyacetophenone | para | 38-39 | 258 | 100-06-1 |

| Table 1: Physical Properties of Selected Substituted Acetophenones. |

| Compound | 1H NMR Chemical Shifts (δ, ppm in CDCl₃) | 13C NMR Chemical Shifts (δ, ppm in CDCl₃) |

| 4'-Methoxyacetophenone | 2.54 (s, 3H, -C(=O)-CH₃), 3.85 (s, 3H, -OCH₃), 6.91 (m, 2H, Ar-H), 7.91 (m, 2H, Ar-H)[17] | 25.98 (CH₃ acetyl), 55.15 (-O-CH₃), 113.43 (C3), 130.09 (C1), 130.29 (C2), 163.25 (C4), 196.34 (C=O)[17] |

| 4-Hydroxy-3-methoxyacetophenone (Apocynin) | (DMSO-d₆) 3.85 (s, 3H, -OCH₃), 6.90-7.02 (m, 1H, Ar-H), 6.86 (m, 1H, Ar-H), 10.00-10.32 (s, 1H, -OH)[18] | (Data not readily available in provided search results) |

| Table 2: NMR Spectral Data for Selected Substituted Acetophenones. |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of substituted acetophenones via Friedel-Crafts acylation and Fries rearrangement.

Protocol 1: Friedel-Crafts Acylation of Anisole to 4-Methoxyacetophenone

This protocol is adapted from a standard organic chemistry laboratory procedure.[2][6][19]

Objective: To synthesize 4-methoxyacetophenone from anisole and acetyl chloride using an aluminum chloride catalyst.

Materials:

-

Anisole (methoxybenzene)

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Apparatus Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.

-

Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (0.055 mol) to the reaction flask containing 15 mL of dichloromethane. Cool the mixture to 0°C in an ice-water bath.[19]

-

Addition of Acetyl Chloride: Add a solution of acetyl chloride (0.055 mol) in 10 mL of dichloromethane to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10 minutes.[19]

-

Addition of Anisole: After the acetyl chloride addition is complete, add a solution of anisole (0.050 mol) in 10 mL of dichloromethane to the addition funnel and add it dropwise to the reaction mixture. Control the rate of addition to prevent excessive boiling.[19]

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[19]

-

Workup: Carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl to decompose the aluminum chloride complex.[19]

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with 20 mL of dichloromethane.

-

Washing: Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by a wash with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[19]

-

Purification: The product can be further purified by distillation under reduced pressure.

Caption: A typical workflow for Friedel-Crafts acylation.

Protocol 2: Fries Rearrangement of Phenyl Acetate to 4-Hydroxyacetophenone

This protocol is based on a procedure utilizing trifluoromethanesulfonic acid as a catalyst.[4]

Objective: To synthesize 4-hydroxyacetophenone via the Fries rearrangement of phenyl acetate.

Materials:

-

Phenyl acetate

-

Trifluoromethanesulfonic acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL) and cool the flask to 0°C in an ice bath.[4]

-

Addition of Phenyl Acetate: To the cooled acid, add phenyl acetate (50 µL) and stir the mixture for 30 minutes at 0°C.[4]

-

Workup: Quench the reaction by carefully adding the mixture to a flask containing ice-chilled water (8 mL).[4]

-

Extraction: Once the ice has melted, transfer the mixture to a separatory funnel and extract with dichloromethane (15 mL). Re-extract the aqueous layer with an additional 15 mL of dichloromethane.[4]

-

Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (25 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product as a solid.[4]

-

Purification: The product can be further purified by recrystallization from a suitable solvent like toluene.

Substituted Acetophenones in Drug Discovery and Biology

Substituted acetophenones are not merely chemical curiosities; they are privileged scaffolds in medicinal chemistry and serve as probes for biological processes. Many naturally occurring acetophenone derivatives exhibit significant pharmacological activities.[1][20]

Paeonol: An Anti-Inflammatory Agent

Paeonol (2-hydroxy-4-methoxyacetophenone) is a major active component isolated from the Moutan Cortex. It is known to possess a wide range of biological effects, with its anti-inflammatory properties being particularly well-studied.[20] Paeonol exerts its effects by modulating key inflammatory signaling pathways. It has been shown to suppress the activation of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[5][21] By inhibiting these pathways, paeonol reduces the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[3][21]

Caption: Paeonol inhibits inflammatory responses via MAPK and NF-κB.

Apocynin: An NADPH Oxidase Inhibitor